Aldol Reaction Yield vs. Methoxy Analogs
In the base-catalyzed cross-aldol reaction between acetophenone and 2-nitrobenzaldehyde, 3-hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one is obtained in 60.45% yield under conventional heating. In stark contrast, the 2,4-dimethoxyphenyl-substituted analog yields only 11.51% under identical conditions, a >5-fold decrease [1]. This difference is attributed to the electron-donating methoxy groups reducing the electrophilicity of the carbonyl partner, which directly impacts procurement decisions when selecting a reliable intermediate for scale-up.
| Evidence Dimension | Isolated synthetic yield (conventional heating) |
|---|---|
| Target Compound Data | 60.45% |
| Comparator Or Baseline | 3-Hydroxy-1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)propan-1-one (methoxy analog): 11.51% |
| Quantified Difference | 5.25-fold higher yield |
| Conditions | Base-catalyzed aldol condensation; conventional heating; purification by TLC/melting point |
Why This Matters
A >5-fold difference in synthetic yield directly translates to lower cost per gram, reduced waste, and improved scalability for procurement decisions.
- [1] Putri, N. F.; et al. Perbandingan Sintesis antara Senyawa 2'-Nitrokhalkon dan 2,4-Dimetoksi-2'-Nitrokhalkon dengan Bantuan Iradiasi Gelombang Mikro. CORE 2019. https://core.ac.uk/works/136005295 View Source
